molecular formula C9H18O B1580890 4-Nonanone CAS No. 4485-09-0

4-Nonanone

Cat. No.: B1580890
CAS No.: 4485-09-0
M. Wt: 142.24 g/mol
InChI Key: TYBCSQFBSWACAA-UHFFFAOYSA-N
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Description

. It is a colorless liquid with a fruity, floral scent, commonly used in the flavor and fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nonanone can be synthesized through various methods, including the oxidation of nonanols or the reduction of nonanoic acids. One common method involves the oxidation of nonanol using oxidizing agents such as chromic acid or potassium permanganate under controlled conditions.

Industrial Production Methods: In an industrial setting, this compound is typically produced through the catalytic dehydrogenation of nonanols. This process involves passing the nonanol over a metal catalyst at elevated temperatures, resulting in the formation of this compound and water.

Chemical Reactions Analysis

Types of Reactions: 4-Nonanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromic acid or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

  • Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Forms nonanoic acid.

  • Reduction: Produces nonanols.

  • Substitution: Results in halogenated derivatives of this compound.

Scientific Research Applications

4-Nonanone has a range of applications in scientific research, including:

  • Chemistry: Used as a solvent and intermediate in organic synthesis.

  • Biology: Employed in the study of metabolic pathways and enzyme reactions.

  • Medicine: Investigated for its potential therapeutic properties and use in drug formulations.

  • Industry: Utilized in the production of fragrances, flavors, and other chemical products.

Comparison with Similar Compounds

  • 2-Nonanone: Ketone group at the second carbon atom.

  • 3-Nonanone: Ketone group at the third carbon atom.

  • 5-Nonanone: Ketone group at the fifth carbon atom.

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Properties

IUPAC Name

nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBCSQFBSWACAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063493
Record name 4-Nonanone
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Molecular Weight

142.24 g/mol
Source PubChem
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 4-Nonanone
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Boiling Point

188.00 °C. @ 760.00 mm Hg
Record name Amyl propyl ketone
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CAS No.

4485-09-0
Record name 4-Nonanone
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Record name 4-Nonanone
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Record name 4-Nonanone
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Record name 4-Nonanone
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Record name Nonan-4-one
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Record name Amyl propyl ketone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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